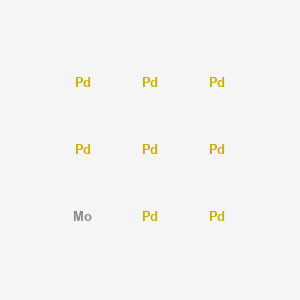
Molybdenum;palladium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molybdenum;palladium is a compound that combines the unique properties of molybdenum and palladium. Molybdenum is a transition metal known for its high melting point and strength, while palladium is a precious metal renowned for its catalytic properties. Together, they form a compound that has significant applications in various fields, including catalysis, electronics, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum;palladium compounds typically involves the reaction of molybdenum and palladium salts under controlled conditions. One common method is the photochemical activation of molybdenum hexacarbonyl in the presence of palladium nitrate. This process involves dissolving molybdenum hexacarbonyl in hexane and then activating it photochemically to incorporate palladium .
Industrial Production Methods
Industrial production of this compound compounds often employs powder metallurgy and electron-beam or vacuum-arc melting techniques. These methods enhance the mechanical properties of the final product by improving the microstructure of the powder .
化学反応の分析
Types of Reactions
Molybdenum;palladium compounds undergo various types of chemical reactions, including:
Oxidation: Molybdenum can be oxidized to form molybdenum trioxide, while palladium can form palladium oxide.
Reduction: Both metals can be reduced from their oxides to their elemental forms.
Substitution: Palladium can undergo substitution reactions, forming complexes with organic ligands.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or reducing agents like hydrazine.
Substitution: Organic ligands such as triphenylphosphine.
Major Products
Oxidation: Molybdenum trioxide (MoO₃) and palladium oxide (PdO).
Reduction: Elemental molybdenum and palladium.
Substitution: Palladium complexes with organic ligands.
科学的研究の応用
Molybdenum;palladium compounds have a wide range of scientific research applications:
作用機序
The mechanism of action of molybdenum;palladium compounds involves their ability to undergo redox reactions. Molybdenum can switch between different oxidation states, facilitating electron transfer processes. Palladium, on the other hand, can form complexes with organic molecules, enabling catalytic reactions. Together, they can catalyze a variety of chemical transformations by providing active sites for reactants .
類似化合物との比較
Similar Compounds
Molybdenum disulfide (MoS₂): Known for its high carrier mobility and use in electronics.
Palladium chloride (PdCl₂): Commonly used in catalysis and organic synthesis.
Tungsten (W): Similar to molybdenum in terms of high melting point and strength.
Uniqueness
Molybdenum;palladium compounds are unique due to their combined properties of high mechanical strength and excellent catalytic activity. This makes them highly versatile and valuable in various industrial and scientific applications .
特性
CAS番号 |
111520-07-1 |
|---|---|
分子式 |
MoPd8 |
分子量 |
947.3 g/mol |
IUPAC名 |
molybdenum;palladium |
InChI |
InChI=1S/Mo.8Pd |
InChIキー |
SVBBOGZEEIXLLL-UHFFFAOYSA-N |
正規SMILES |
[Mo].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine](/img/structure/B14333700.png)
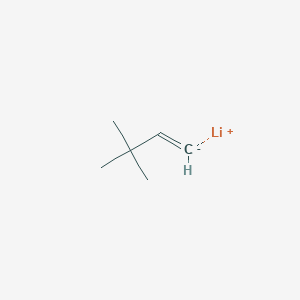
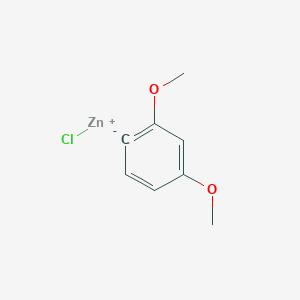
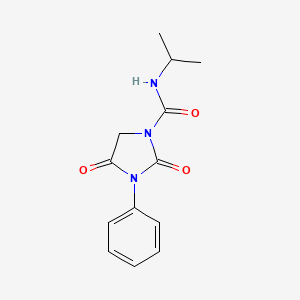
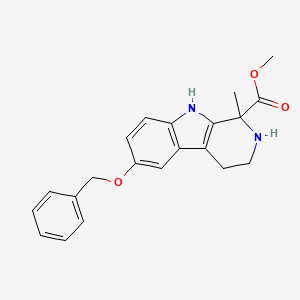
![2-[(Benzyloxy)methyl]oxan-3-one](/img/structure/B14333732.png)
![Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate](/img/structure/B14333740.png)
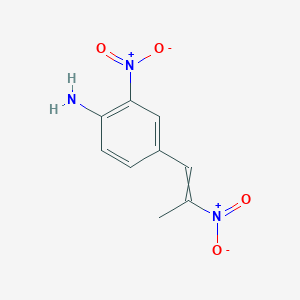
![3-diazo-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,4,7-trione](/img/structure/B14333755.png)
![1-(4-Methylphenyl)-3-(pyrido[2,1-a]isoindol-6-yl)pyrrolidine-2,5-dione](/img/structure/B14333759.png)
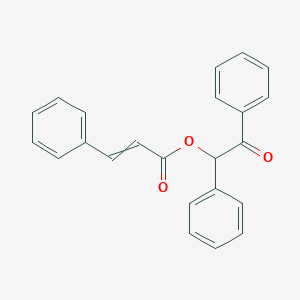
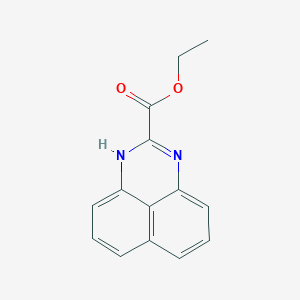
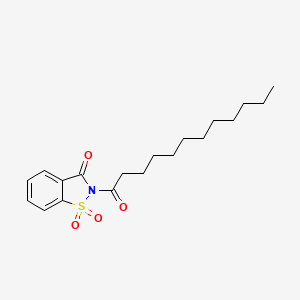
![[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane)](/img/structure/B14333774.png)
